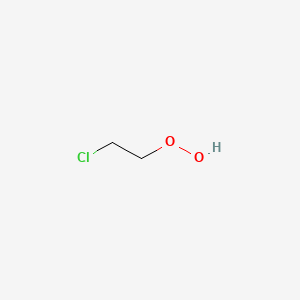![molecular formula C21H34N4O4 B14231764 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid CAS No. 819883-49-3](/img/structure/B14231764.png)
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoic acid core substituted with two 6-aminohexanoyl groups, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent functionalization with 6-aminohexanoyl groups. The general synthetic route can be summarized as follows:
Preparation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation of benzene with acyl chlorides, followed by oxidation to form the carboxylic acid group.
Functionalization with 6-Aminohexanoyl Groups: The introduction of 6-aminohexanoyl groups can be achieved through amide bond formation reactions. This typically involves the reaction of the benzoic acid core with 6-aminohexanoic acid or its derivatives under dehydrative conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: The compound’s amide and amino groups make it suitable for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals, materials science, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid involves its interaction with molecular targets through its functional groups. The amide and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme inhibition by binding to active sites or allosteric sites, thereby modulating enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid: Unique due to its specific substitution pattern and functional groups.
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents, such as 3,5-dimethylbenzoic acid or 3,5-dichlorobenzoic acid.
Aminohexanoic acid derivatives: Compounds with similar aminohexanoyl groups but different core structures.
Propriétés
Numéro CAS |
819883-49-3 |
|---|---|
Formule moléculaire |
C21H34N4O4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
3,5-bis[(6-aminohexanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C21H34N4O4/c22-9-5-1-3-7-19(26)24-14-16-11-17(13-18(12-16)21(28)29)15-25-20(27)8-4-2-6-10-23/h11-13H,1-10,14-15,22-23H2,(H,24,26)(H,25,27)(H,28,29) |
Clé InChI |
OYNUYZMQRWSGOY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CNC(=O)CCCCCN)C(=O)O)CNC(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)


![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

